molecular formula C39H49N9O5S B10827972 (2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Cat. No.: B10827972
M. Wt: 755.9 g/mol
InChI Key: HDCCMCFIGHIDJR-TUDDPRDOSA-N
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Description

AU-15330 is a proteolysis-targeting chimera (PROTAC) degrader specifically targeting the SWI/SNF ATPase subunits SMARCA2 and SMARCA4. This compound has shown significant potential in inhibiting tumor growth, particularly in prostate cancer xenograft models. It acts synergistically with the androgen receptor antagonist enzalutamide, demonstrating partial therapeutic efficacy and non-toxicity in castration-resistant prostate cancer models .

Preparation Methods

The synthesis of AU-15330 involves the creation of a chimeric molecule designed to target specific proteins for degradation. The synthetic route typically involves the conjugation of a ligand that binds to the target protein (SMARCA2/4) with a ligand that recruits an E3 ubiquitin ligase, facilitating the proteasomal degradation of the target protein. The reaction conditions often include the use of organic solvents and catalysts to promote the conjugation reactions. Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

AU-15330 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within AU-15330, potentially altering its activity.

    Substitution: Substitution reactions can occur at various positions on the molecule, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

AU-15330 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the degradation of specific proteins and the effects on cellular processes.

    Biology: Employed in research to understand the role of SWI/SNF ATPase subunits in chromatin remodeling and gene expression.

    Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly prostate cancer, by targeting and degrading specific proteins involved in tumor growth.

    Industry: Utilized in the development of new therapeutic agents and in the study of protein degradation pathways .

Mechanism of Action

AU-15330 exerts its effects by targeting the SWI/SNF ATPase subunits SMARCA2 and SMARCA4 for degradation. The compound binds to these subunits and recruits an E3 ubiquitin ligase, which tags the target proteins with ubiquitin molecules. This tagging marks the proteins for degradation by the proteasome, leading to a reduction in their levels within the cell. The degradation of these proteins disrupts chromatin remodeling and gene expression, ultimately inhibiting tumor growth .

Comparison with Similar Compounds

AU-15330 is unique in its ability to target multiple SWI/SNF ATPase subunits simultaneously. Similar compounds include:

Properties

Molecular Formula

C39H49N9O5S

Molecular Weight

755.9 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C39H49N9O5S/c1-23(25-10-12-26(13-11-25)34-24(2)41-22-54-34)42-37(52)31-18-27(49)20-48(31)38(53)35(39(3,4)5)43-33(51)21-46-14-16-47(17-15-46)30-19-29(44-45-36(30)40)28-8-6-7-9-32(28)50/h6-13,19,22-23,27,31,35,49-50H,14-18,20-21H2,1-5H3,(H2,40,45)(H,42,52)(H,43,51)/t23-,27+,31-,35+/m0/s1

InChI Key

HDCCMCFIGHIDJR-TUDDPRDOSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=NN=C5N)C6=CC=CC=C6O)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)C5=CC(=NN=C5N)C6=CC=CC=C6O)O

Origin of Product

United States

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